

# A Comprehensive Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid

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## Compound of Interest

Compound Name: **3,4-Dihydroxy-5-nitrobenzoic Acid**

Cat. No.: **B049579**

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**Abstract:** This document provides an in-depth technical overview of **3,4-Dihydroxy-5-nitrobenzoic acid**, a nitrated catechol derivative of significant interest in medicinal chemistry and pharmacological research. We will explore its chemical identity, physicochemical properties, and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's scientific context and practical utility.

## Chemical Identity and Nomenclature

Accurate identification is the cornerstone of reproducible research. **3,4-Dihydroxy-5-nitrobenzoic acid** is known by several names across various databases and publications. Understanding these synonyms is critical for conducting exhaustive literature searches and ensuring clear communication within the scientific community.

The officially recognized IUPAC name for this compound is **3,4-dihydroxy-5-nitrobenzoic acid**<sup>[1]</sup>. It is a derivative of benzoic acid with two hydroxyl (-OH) groups at the 3 and 4 positions and a nitro (-NO<sub>2</sub>) group at the 5 position of the benzene ring.

Table 1: Compound Identifiers

Identifier Type	Value	Source(s)
IUPAC Name	3,4-dihydroxy-5-nitrobenzoic acid	PubChem[ <a href="#">1</a> ]
CAS Number	84211-30-3	PubChem, LGC Standards[ <a href="#">1</a> ] [ <a href="#">2</a> ]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>6</sub>	PubChem[ <a href="#">1</a> ]
Molecular Weight	199.12 g/mol	PubChem[ <a href="#">1</a> ]
ChEMBL ID	CHEMBL170549	PubChem[ <a href="#">1</a> ]
PubChem CID	14450982	PubChem[ <a href="#">1</a> ]
InChIKey	HDPSONAKHMNQPA-UHFFFAOYSA-N	PubChem[ <a href="#">1</a> ]

| Canonical SMILES| C1=C(C=C(C(=C1[O-])O)O)C(=O)O | PubChem[[1](#)][[3](#)] |

A comprehensive list of depositor-supplied synonyms is available through PubChem, which includes variations in spacing and punctuation as well as database-specific identifiers like DTXSID30560445 and AKOS016347771[[1](#)]. The structural relationship and nomenclature are visualized below.

Caption: Structure of **3,4-dihydroxy-5-nitrobenzoic acid**.

## Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility in assay buffers to its ability to cross cell membranes. While extensive experimental data for **3,4-Dihydroxy-5-nitrobenzoic acid** is not widely published, its properties can be predicted based on its structure and data from closely related analogs.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Rationale / Comparison
pKa (most acidic)	~3.5-4.0 (Carboxylic Acid)	<p><b>The carboxylic acid proton is the most acidic.</b></p> <p><b>Electron-withdrawing nitro and hydroxyl groups on the ring increase its acidity compared to benzoic acid (pKa 4.2).</b></p>
pKa (phenolic)	~7.0-8.0	<p>The phenolic protons are less acidic than the carboxylic proton. The nitro group's electron-withdrawing effect lowers the pKa of the phenolic groups compared to catechol (pKa ~9.2).</p>
LogP	~1.0-1.5	<p>The presence of three polar groups (two hydroxyls, one carboxyl) is offset by the nitro group and the aromatic ring, suggesting moderate lipophilicity.</p>
Aqueous Solubility	Moderately Soluble	<p>Expected to be soluble in polar organic solvents and aqueous bases. Solubility in acidic or neutral water is likely limited but enhanced by the polar functional groups.</p>

| Appearance | Likely a yellow or brownish solid | The nitro-aromatic system often imparts color. For example, 4-Hydroxy-3-nitrobenzoic acid is a solid[4]. |

Causality Insight: The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl groups significantly influences the molecule's electronic distribution. This

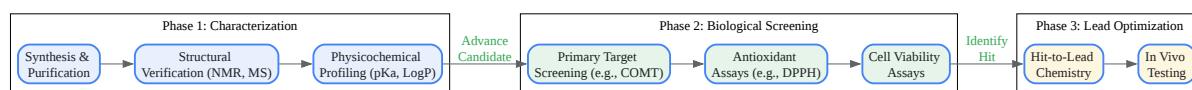
affects not only the acidity ( $pK_a$ ) of the functional groups but also its reactivity and potential to participate in hydrogen bonding, which is crucial for receptor-ligand interactions.

## Potential Research Applications and Biological Context

While specific research on **3,4-Dihydroxy-5-nitrobenzoic acid** itself is limited in widely accessible literature, its structural motifs—a catechol and a nitrobenzoic acid—are present in many biologically active molecules. This allows us to infer its potential applications and areas for future investigation.

- **Enzyme Inhibition:** Catechol derivatives are well-known inhibitors of various enzymes, often through metal chelation at the active site or by acting as antioxidants that modulate enzyme activity. The nitro group can further enhance binding affinity or introduce specific electronic interactions. A primary area of investigation would be its effect on catechol-O-methyltransferase (COMT), an enzyme that metabolizes catechols.
- **Antioxidant and Radical Scavenging Activity:** The catechol moiety is a classic antioxidant pharmacophore. It can donate hydrogen atoms to neutralize free radicals. The addition of an electron-withdrawing nitro group can modulate this activity, a key experimental question for researchers.
- **Intermediate for Chemical Synthesis:** This compound serves as a valuable precursor or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry[3]. The functional groups (carboxyl, hydroxyl, nitro) offer multiple handles for chemical modification.

The logical workflow for investigating a compound like this, from initial characterization to biological screening, is outlined below.



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Caption: A generalized workflow for novel compound investigation.

## Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Trustworthiness in research demands rigorous validation of starting materials. The following protocol outlines a general method for assessing the purity of **3,4-Dihydroxy-5-nitrobenzoic acid**.

Objective: To determine the purity of a sample of **3,4-Dihydroxy-5-nitrobenzoic acid** using reverse-phase HPLC with UV detection.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The polar nature of our analyte makes it well-suited for this technique. A C18 column is a standard choice for providing a non-polar stationary phase. The mobile phase consists of an acidified aqueous component (to keep the carboxylic acid protonated and improve peak shape) and an organic modifier (to elute the compound). UV detection is chosen because the aromatic ring and nitro group are strong chromophores.

Materials:

- **3,4-Dihydroxy-5-nitrobenzoic acid** sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- Volumetric flasks and pipettes
- HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size)

Methodology:

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly.
- Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFA to 1 L of HPLC-grade ACN. Mix thoroughly.
- Insight: TFA acts as an ion-pairing agent and maintains a low pH (~2) to ensure the carboxyl group is fully protonated, preventing peak tailing and leading to sharper, more symmetrical peaks.

- Standard Preparation:

- Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
- Perform a serial dilution to create working standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).

- HPLC Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 280 nm (or scan for optimal wavelength)
- Column Temperature: 30 °C
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

- Analysis and Validation:
  - Inject a blank (50:50 mobile phase) to establish a baseline.
  - Inject the standards to generate a calibration curve.
  - Inject the sample solution.
  - Self-Validation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). A linear calibration curve ( $R^2 > 0.999$ ) from the standards validates the quantitative aspect of the method. The retention time of the sample peak should match that of the standard.

## References

- PubChem Compound Summary for CID 14450982, **3,4-Dihydroxy-5-nitrobenzoic acid**.
- PubChem Compound Summary for CID 69265, 3-Hydroxy-4-nitrobenzoic acid.
- PubChem Compound Summary for CID 12033, 4-Hydroxy-3-nitrobenzoic acid.

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## Sources

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